molecular formula C16H11BrN2O2 B12047086 (4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone

(4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B12047086
M. Wt: 343.17 g/mol
InChI Key: CFZQYZPIOFGCPU-UHFFFAOYSA-N
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Description

(4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is a chemical compound with the molecular formula C16H11BrN2O2 and a molecular weight of 343.17 g/mol . This compound is characterized by the presence of a bromo-substituted hydroxyphenyl group and a phenyl-substituted pyrazolyl group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 1-phenyl-1H-pyrazol-4-ylmethanone under specific conditions. One common method includes the use of potassium hydroxide in ethanol, with heating for 0.5 hours . The yield of this reaction is reported to be around 95% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyphenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. The hydroxy and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes or receptors. The phenyl and pyrazolyl groups contribute to the compound’s overall hydrophobicity and electronic properties, affecting its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is unique due to the specific positioning of the bromo and hydroxy groups on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. The combination of the phenyl and pyrazolyl groups also provides a distinct electronic environment, making it a valuable compound for various chemical and biological studies.

Properties

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

(4-bromo-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone

InChI

InChI=1S/C16H11BrN2O2/c17-12-6-7-14(15(20)8-12)16(21)11-9-18-19(10-11)13-4-2-1-3-5-13/h1-10,20H

InChI Key

CFZQYZPIOFGCPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=C(C=C3)Br)O

Origin of Product

United States

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